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Compound of Interest

4-(Trifluoromethyl)pyrimidine-2-
Compound Name: -y
thio

Cat. No.: B145964

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 4-(Trifluoromethyl)pyrimidine-2-thiol. The information detailed herein
is essential for the identification, characterization, and quality control of this compound in
research and development settings. This document summarizes key spectroscopic data,
outlines plausible experimental methodologies for data acquisition, and presents a logical
workflow for spectroscopic analysis.

Chemical Structure and Properties

4-(Trifluoromethyl)pyrimidine-2-thiol is a pyrimidine derivative characterized by a
trifluoromethyl group at the 4-position and a thiol group at the 2-position. This compound exists
in tautomeric forms, primarily the thione form, which is generally more stable for 2-
mercaptopyrimidines.
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Property Value

CAS Number 136547-17-6[1]
Molecular Formula CsHsF3N2S[1]
Molecular Weight 180.15 g/mol [1]
Appearance Solid

Melting Point 164-166 °C

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 4-
(Trifluoromethyl)pyrimidine-2-thiol based on the analysis of related compounds and general
principles of spectroscopy.

H NMR Spectroscopy

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~13.0-14.0 brs 1H N-H (thione tautomer)
~8.6 - 8.8 d 1H H-6
~7.2-74 d 1H H-5

Note: The thiol proton (-SH) of the thiol tautomer would appear as a sharp singlet, typically in
the range of 3-4 ppm, but is often not observed due to exchange or low concentration of this
tautomer.

3C NMR Spectroscopy
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Chemical Shift (6, ppm) Assighment
~175 - 180 C=S (C-2)
~155 - 160 (q) C-4

~150 - 155 C-6

~120 - 125 (q, 1JCF = 275 Hz) CFs
~110-115 C-5

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling
with the fluorine atoms.

ET-IR Spectroscopy

Wavenumber (cm—?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

~1620 Medium-Strong C=N stretch

~1580 Medium-Strong C=C stretch (ring)

1350 - 1100 Strong C-F stret.ch (asymmetric and

symmetric)

~1150 Medium C=S stretch
Mass Spectrometry

miz Interpretation

180 [M]* (Molecular ion)

111 [M - CF3]*

84 [M - CF3 - HCNJ]*

Experimental Protocols
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The following are detailed, representative protocols for the synthesis and spectroscopic
analysis of 4-(Trifluoromethyl)pyrimidine-2-thiol.

Synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol

A plausible synthetic route involves the cyclocondensation of a [3-ketoester containing a
trifluoromethyl group with thiourea.

Materials:

o Ethyl 4,4,4-trifluoroacetoacetate
e Thiourea

e Sodium ethoxide

e Ethanol

» Hydrochloric acid

Procedure:

e Sodium ethoxide (1.1 equivalents) is dissolved in absolute ethanol in a round-bottom flask
equipped with a reflux condenser and a magnetic stirrer.

e Thiourea (1.0 equivalent) is added to the solution and stirred until dissolved.
o Ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) is added dropwise to the reaction mixture.

e The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The
reaction progress is monitored by thin-layer chromatography.

» After completion, the reaction mixture is cooled to room temperature and the solvent is
removed under reduced pressure.

e The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the
product.

e The crude product is collected by filtration, washed with cold water, and dried.
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Purification is achieved by recrystallization from a suitable solvent such as ethanol or an
ethanol/water mixture.

Spectroscopic Analysis

1H and 13C NMR Spectroscopy:

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL
of a suitable deuterated solvent (e.g., DMSO-de or CDClIs). Tetramethylsilane (TMS) is used
as an internal standard (0 ppm).

Acquisition Parameters (*H NMR): A standard pulse sequence is used with a spectral width
of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans
to achieve a good signal-to-noise ratio.

Acquisition Parameters (:3C NMR): A proton-decoupled pulse sequence is used with a
spectral width of approximately 200 ppm. A longer relaxation delay (2-5 seconds) and a
larger number of scans are typically required.

FT-IR Spectroscopy:

Instrumentation: A Fourier-transform infrared spectrometer.

Sample Preparation: The solid sample is analyzed using the Attenuated Total Reflectance
(ATR) technique or by preparing a KBr pellet. For the KBr pellet method, a small amount of
the sample is ground with dry KBr and pressed into a thin, transparent disk.

Acquisition Parameters: The spectrum is typically recorded from 4000 to 400 cm~* with a
resolution of 4 cm~1. An appropriate number of scans are co-added to obtain a high-quality
spectrum.

Mass Spectrometry:

Instrumentation: A mass spectrometer with an electron ionization (EI) source.
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+ Sample Introduction: The sample is introduced via a direct insertion probe or through a gas
chromatograph inlet if the compound is sufficiently volatile and thermally stable.

¢ Acquisition Parameters: A standard El energy of 70 eV is used. The mass spectrum is
scanned over a mass range of m/z 40-500.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized chemical compound like 4-(Trifluoromethyl)pyrimidine-2-thiol.
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General workflow for spectroscopic analysis.

This comprehensive guide provides foundational spectroscopic information for 4-
(Trifluoromethyl)pyrimidine-2-thiol, which is crucial for its application in research and drug
development. The provided data and protocols serve as a valuable resource for scientists
working with this and related heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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